![molecular formula C16H19BFNO2 B13462761 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C16H19BFNO2 This compound is notable for its unique structure, which includes a cyclopropane ring, a nitrile group, and a boronic ester
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The nitrile group can be reduced to form amines.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki coupling, hydrogenation catalysts for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile exerts its effects depends on the specific application. In organic synthesis, the boronic ester group acts as a nucleophile in coupling reactions, forming new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar compounds to 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile include other boronic esters and fluorinated organic molecules. For example:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester and a fluorine atom, but differs in its overall structure and reactivity.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another boronic ester derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, nitrile group, and boronic ester, which confer specific reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H19BFNO2 |
|---|---|
Molecular Weight |
287.1 g/mol |
IUPAC Name |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H19BFNO2/c1-14(2)15(3,4)21-17(20-14)12-9-11(5-6-13(12)18)16(10-19)7-8-16/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
IFQYQJZLHGXHKF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


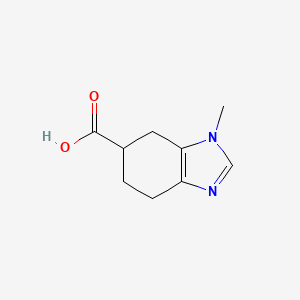
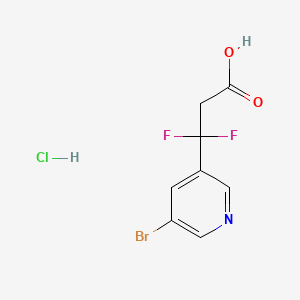
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
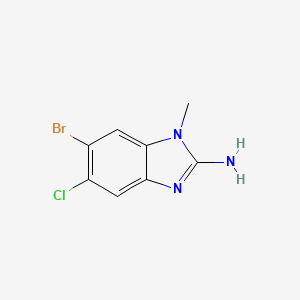

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

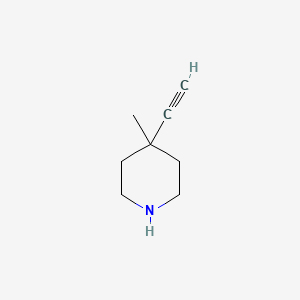
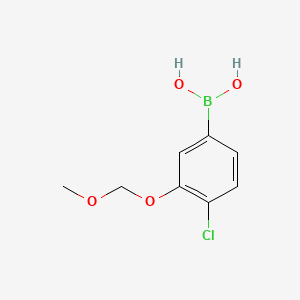
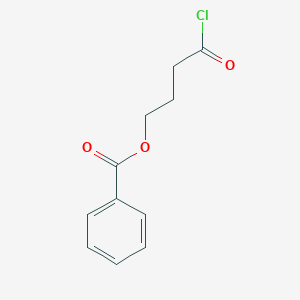


![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
